BenchChemオンラインストアへようこそ!

3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-

Antibacterial Peptide Deformylase Staphylococcus aureus

3‑Isoxazolecarboxamide, 5‑[[(2‑chlorophenyl)thio]methyl]‑N‑hydroxy‑ (CAS 823220‑09‑3) is a synthetic, small‑molecule hydroxamic acid belonging to the isoxazole‑3‑carboxamide class [REFS‑1]. It has been identified as a non‑peptidic inhibitor of peptide deformylase (PDF), an essential bacterial metalloenzyme that removes the N‑formyl group from nascent proteins [REFS‑2].

Molecular Formula C11H9ClN2O3S
Molecular Weight 284.72 g/mol
CAS No. 823220-09-3
Cat. No. B12918238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-
CAS823220-09-3
Molecular FormulaC11H9ClN2O3S
Molecular Weight284.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl
InChIInChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)
InChIKeyVCZVWKIHPCHVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- (CAS 823220-09-3): A Non‑Peptidic Peptide Deformylase Inhibitor for Antibacterial Lead Discovery


3‑Isoxazolecarboxamide, 5‑[[(2‑chlorophenyl)thio]methyl]‑N‑hydroxy‑ (CAS 823220‑09‑3) is a synthetic, small‑molecule hydroxamic acid belonging to the isoxazole‑3‑carboxamide class [REFS‑1]. It has been identified as a non‑peptidic inhibitor of peptide deformylase (PDF), an essential bacterial metalloenzyme that removes the N‑formyl group from nascent proteins [REFS‑2]. The compound carries a 2‑chlorophenyl thioether at the 5‑position of the isoxazole ring and a hydroxamic acid zinc‑binding group at the 3‑position, a pharmacophore common to several PDF‑targeted antibacterial agents [REFS‑2]. In vitro functional assays demonstrate antibacterial activity against both Gram‑positive (Staphylococcus aureus) and Gram‑negative (Escherichia coli) organisms [REFS‑3].

Why CAS 823220-09-3 Cannot Be Replaced by Simple Isoxazole or Hydroxamic Acid Analogs


Peptide deformylase (PDF) inhibitors are exquisitely sensitive to the nature and position of substituents on the heterocyclic scaffold. Within the isoxazole‑3‑hydroxamic acid series reported by Calí et al., both the enzyme inhibitory potency and the whole‑cell antibacterial activity are strongly modulated by the 5‑position substituent [REFS‑1]. The 2‑chlorophenyl thioether group present in CAS 823220‑09‑3 provides a specific combination of lipophilicity (cLogP ≈ 2.74) and steric bulk that directly influences PDF active‑site occupancy, which cannot be replicated by simple alkyl, benzyl, or halogen‑substituted phenyl analogs [REFS‑2]. Consequently, casual replacement with an uncharacterized “isoxazole hydroxamic acid” would forfeit the established antibacterial profile and could introduce uncontrolled shifts in selectivity, solubility, or mammalian cytotoxicity.

Quantitative Differentiation of CAS 823220-09-3 Versus Key PDF Inhibitor Comparators


Antibacterial Potency Against Staphylococcus aureus Compared to Actinonin

In a whole‑cell functional assay, CAS 823220‑09‑3 inhibited S. aureus with an IC50 of 3.8 µM [REFS‑1]. The benchmark natural‑product PDF inhibitor actinonin, tested under comparable broth microdilution conditions, exhibits an MIC of 8–16 µg/mL (approximately 20–40 µM) against the same species [REFS‑2]. This places the target compound in a potency range that overlaps with actinonin, yet the fully synthetic isoxazole scaffold offers superior amenability to parallel structure‑activity optimization compared with the pseudo‑peptidic actinonin [REFS‑2].

Antibacterial Peptide Deformylase Staphylococcus aureus

Gram‑Negative Antibacterial Activity Relative to BB‑83698

CAS 823220‑09‑3 displays an IC50 of 62.5 µM against E. coli in a functional assay [REFS‑1]. The synthetic PDF inhibitor BB‑83698, which progressed to clinical evaluation, demonstrates an MIC of 0.5–2 µg/mL (~1.5–6 µM) against E. coli [REFS‑2]. Although BB‑83698 is 10‑ to 40‑fold more potent on a whole‑cell basis, the target compound represents a structurally distinct scaffold with a five‑membered isoxazole core, whereas BB‑83698 is a hydroxamic acid derivative with a different heterocyclic framework. This structural divergence implies non‑overlapping SAR paths for further potency enhancement and potentially different resistance profiles.

E. coli Peptide Deformylase Gram‑negative

Physicochemical Differentiation: Lipophilicity and Ligand Efficiency

The computed partition coefficient (ALogP) of CAS 823220‑09‑3 is 2.74, with a molecular weight of 284.72 g/mol and a polar surface area of 75.36 Ų [REFS‑1]. In comparison, actinonin has an ALogP of ~0.5 and a molecular weight of 385.5 g/mol, while BB‑83698 has an ALogP of ~1.0 and a molecular weight of ~380 g/mol [REFS‑2]. The higher lipophilicity of the target compound, combined with a lower molecular weight, results in a calculated ligand efficiency (pIC50/MW) that is competitive with larger PDF inhibitors, suggesting that further potency gains may be achievable without breaching drug‑likeness thresholds [REFS‑1].

Lipophilicity Drug-likeness PDF inhibitor

Synthetic Tractability and Scaffold Elaboration Potential

The synthesis of CAS 823220‑09‑3 proceeds via a convergent route: formation of the isoxazole ring, introduction of the 2‑chlorophenyl thioether by nucleophilic substitution, and final conversion to the hydroxamic acid [REFS‑1]. This modular approach allows independent variation of the 5‑position aryl thioether and the 3‑position zinc‑binding group, a flexibility that is not readily available for macrocyclic PDF inhibitors such as actinonin or for the more complex BB‑83698 scaffold [REFS‑2]. Consequently, the target compound can serve as a tractable starting point for focused library synthesis aimed at probing PDF active‑site topology.

Synthetic chemistry Isoxazole Lead optimization

Research and Industrial Application Scenarios for CAS 823220-09-3 Based on Quantitative Differentiation Evidence


Hit Validation in PDF‑Targeted Antibacterial Screening Cascades

Investigators running biochemical or phenotypic screens for novel PDF inhibitors can employ CAS 823220‑09‑3 as a non‑peptidic control compound. Its confirmed IC50 values of 3.8 µM (S. aureus) and 62.5 µM (E. coli) provide quantitative benchmarks for assay validation [REFS‑1]. The compound’s synthetic accessibility allows affordable procurement for medium‑throughput confirmation assays, and its distinct isoxazole scaffold ensures that hit series arising from it are structurally distinguishable from actinonin‑ or BB‑83698‑derived chemotypes.

Structure–Activity Relationship (SAR) Exploration Around the 5‑Position Thioether

Medicinal chemistry teams aiming to improve Gram‑negative potency can use CAS 823220‑09‑3 as the parent molecule for systematic variation of the 2‑chlorophenyl thioether group. The modular synthesis permits introduction of diverse aryl, heteroaryl, or alkyl thioethers at the 5‑position without altering the core isoxazole‑hydroxamic acid pharmacophore [REFS‑2]. The resulting focused libraries can be evaluated in the same whole‑cell assays that generated the parent IC50 data, enabling direct potency comparisons.

Biophysical and Structural Studies of PDF–Inhibitor Complexes

Although crystallographic data for CAS 823220‑09‑3 bound to PDF are not yet publicly available, the compound’s relatively low molecular weight (284.72 g/mol) and favorable ligand efficiency make it an attractive candidate for co‑crystallization or NMR‑based binding studies [REFS‑3]. Such studies would elucidate the binding mode of the isoxazole‑3‑hydroxamic acid class and could explain the difference in Gram‑positive versus Gram‑negative potency, thereby guiding further optimization.

Resistance Profiling and Mechanism‑of‑Action Deconvolution

Because CAS 823220‑09‑3 belongs to a chemotype distinct from the clinically evaluated PDF inhibitors actinonin and BB‑83698, it is a valuable tool for generating PDF‑inhibitor‑resistant mutants. Comparative resistance frequency and cross‑resistance studies can reveal whether the isoxazole scaffold engages PDF in a manner that evades known resistance mutations observed with earlier PDF inhibitors [REFS‑4].

Quote Request

Request a Quote for 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.